molecular formula C20H20N2O5S B2452182 Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-53-4

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Cat. No.: B2452182
CAS No.: 898438-53-4
M. Wt: 400.45
InChI Key: NRMGSGZXSWMZJW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-27-20(24)16-6-2-3-7-17(16)21-28(25,26)15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12,21H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMGSGZXSWMZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate typically involves multi-step organic synthesis. One potential route includes the condensation of a suitable quinoline derivative with benzoic acid under specific conditions. The reaction usually requires a catalyst to facilitate the formation of the sulfonamido linkage, such as a sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This might include controlled temperature, pressure, and the use of automated reaction systems to minimize human error and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to produce various oxidized derivatives.

  • Reduction: Under reductive conditions, it can yield reduced products.

  • Substitution: The sulfonamido and ester groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction Reagents: Sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution Conditions: Reactions often occur under acidic or basic conditions, with solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the conditions used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction may yield amino-alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.

Biology

Biologically, it is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine

In medicine, it shows promise in the development of new pharmaceutical agents due to its potential biological activity, including anti-inflammatory and anticancer properties.

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its complex molecular structure.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The sulfonamido and ester groups allow it to interact with specific enzymes, inhibiting or modifying their activity. This can affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-oxo-1,2,3,4-tetrahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

  • Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Uniqueness

Compared to similar compounds, Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate stands out due to its specific structural arrangement, which confers distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in scientific research.

Feel free to dive deeper into any section you're particularly interested in!

Biological Activity

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for potential therapeutic applications. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S with a molecular weight of 364.4 g/mol. The compound features a unique hexahydropyridoquinoline core which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways that lead to various biological effects. The exact mechanisms can vary based on the context of application but often involve:

  • Enzyme Inhibition : Compounds like this may inhibit enzymes that are crucial for cellular metabolism.
  • Modulation of Signaling Pathways : They can affect pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

Pathogen Inhibition Rate (%) EC50 (mg/L)
Sclerotinia sclerotiorum86.15.17
Alternaria solani72.214.19
Phytophthora capsica55.6N/A

The compound showed superior fungicidal activity compared to established fungicides like quinoxyfen .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines to evaluate the safety profile of this compound. The results indicated low toxicity levels in mammalian cell lines at therapeutic concentrations.

Cell Line IC50 (µM)
HeLa>50
MCF7>50

These results suggest that the compound has a favorable safety profile for further development as a therapeutic agent.

Case Studies

  • Fungal Inhibition Study : A study evaluated the fungicidal activities of various quinoline derivatives against Sclerotinia sclerotiorum. This compound exhibited an inhibition rate significantly higher than traditional fungicides .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of similar quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to existing antibiotics.

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity for Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate?

Answer:
The synthesis of this compound involves multi-step reactions, including sulfonamide coupling and esterification. Key considerations include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate intermediates. Final purity (>95%) can be confirmed via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Analytical Validation : Employ 1H^1H-NMR to verify the absence of unreacted starting materials (e.g., residual quinoline protons at δ 8.5–9.0 ppm) and LC-MS for molecular ion confirmation (expected [M+H]+^+ ~480–500 m/z) .

Basic: How should researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Discrepancies in NMR or mass spectrometry data often arise from impurities or conformational isomerism. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals from the hexahydropyridoquinoline core and benzoate moiety .
  • X-ray Crystallography : For ambiguous cases, grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and refine structures using SHELXL (SHELX-97 suite) to resolve bond-length/angle inconsistencies .
  • Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm1^{-1}) .

Advanced: What methodologies are suitable for investigating structure-activity relationships (SAR) in this compound?

Answer:
SAR studies require systematic structural modifications and biological assays:

  • Substituent Variation : Synthesize analogs with halogen (e.g., Br at the benzoate para-position) or methyl substitutions on the quinoline core to assess steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays (IC50_{50} determination) .
  • Computational Docking : Perform molecular docking (AutoDock Vina) with protein structures (PDB: 3IAI) to predict binding modes and guide synthetic prioritization .

Advanced: How can researchers address low reproducibility in crystallographic data for this compound?

Answer:
Crystallization challenges often stem from conformational flexibility or solvent effects. Solutions include:

  • Crystallization Screening : Use high-throughput platforms (e.g., Mosquito® robot) with 96 solvent conditions (e.g., PEGs, alcohols) to identify optimal crystal growth .
  • Twinning Correction : For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement to model overlapping lattices .
  • Disordered Regions : Use PART/SUMP restraints to model flexible side chains (e.g., the hexahydropyridine ring) and validate via Rfree_{free} convergence .

Advanced: What experimental designs are recommended to evaluate metabolic stability in vitro?

Answer:
Metabolic stability studies should simulate hepatic clearance pathways:

  • Liver Microsomes : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH for 0–60 min. Terminate reactions with ice-cold acetonitrile and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes (e.g., dibenzylfluorescein) to identify metabolic liabilities .
  • Half-Life Calculation : Use nonlinear regression (e.g., GraphPad Prism) to derive t1/2_{1/2} from log-linear plots of remaining compound vs. time .

Advanced: How can researchers reconcile discrepancies between in silico ADMET predictions and experimental toxicity data?

Answer:
Discrepancies often arise from oversimplified computational models. Refinement strategies include:

  • Physicochemical Profiling : Measure logP (shake-flask method) and pKa_a (potentiometric titration) to improve QSAR model accuracy .
  • In Vitro Tox Screens : Conduct Ames tests (bacterial reverse mutation) and hERG channel inhibition assays (patch-clamp) to validate predictions .
  • Meta-Analysis : Cross-reference PubChem Toxicity Database entries for structurally related sulfonamides to identify common false positives .

Advanced: What strategies are effective for optimizing solubility without compromising target binding?

Answer:
Balance hydrophilicity and pharmacophore integrity via:

  • Prodrug Design : Introduce phosphate esters at the benzoate group to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Co-Crystallization : Screen co-formers (e.g., cyclodextrins) to improve solubility while maintaining crystallinity for X-ray studies .
  • Salt Formation : React the free acid (post-ester hydrolysis) with sodium bicarbonate to generate a water-soluble sodium salt .

Advanced: How should researchers handle conflicting bioactivity data across different assay platforms?

Answer:
Platform-specific variability (e.g., cell-free vs. cell-based assays) requires:

  • Dose-Response Triangulation : Repeat assays in orthogonal systems (e.g., SPR for binding affinity, cell viability for functional IC50_{50}) .
  • Artifact Control : Include controls for non-specific binding (e.g., 1% BSA in SPR) and cytotoxicity (MTT assay) to isolate target effects .
  • Data Normalization : Use Z-factor analysis to validate assay robustness and exclude outliers with CV > 20% .

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